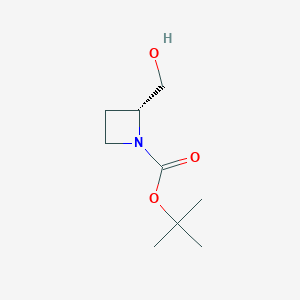

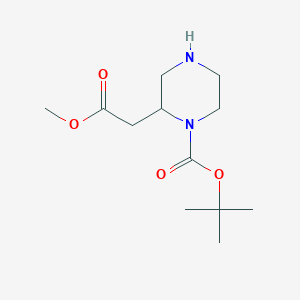

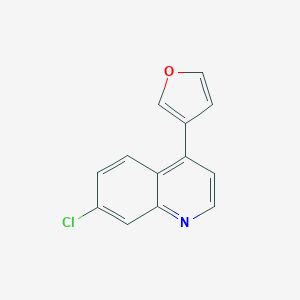

![molecular formula C17H16FeOS B071925 cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) CAS No. 164297-25-0](/img/structure/B71925.png)

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopenta-1,3-diene is a conjugated diene hydrocarbon with the molecular formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is used extensively in the petrochemical industry as a selective solvent .

Synthesis Analysis

Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert. They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) . To obtain cyclopentadiene monomer, commercial dicyclopentadiene is cracked by heating to around 180 °C. The monomer is collected by distillation, and used soon thereafter .Molecular Structure Analysis

Cyclopentadiene has a planar molecular shape . The structure of cyclopentadiene is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Deprotonation of cyclopentadiene produces the highly stable cyclopentadienyl anion, which is aromatic . Removal of hydride ion from cyclopentadiene produces the highly unstable cyclopentadienyl cation, which is antiaromatic .Physical And Chemical Properties Analysis

Cyclopentadiene has a density of 0.802 g/cm³, a melting point of -90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water . Its vapor pressure is 400 mmHg (53 kPa) . The acidity (pKa) is 16 . The refractive index (nD) is 1.44 (at 20 °C) .科学的研究の応用

Production of Cyclopentene

Cyclopentadiene, a component of the compound , is used for the production of cyclopentene through semi-hydrogenation . Cyclopentene is a versatile intermediate in organic synthesis and can be used to synthesize a variety of chemical compounds.

Precursor to Comonomers

Cyclopentadiene is also used as a precursor to comonomers. For example, its Diels–Alder reaction with butadiene gives ethylidene norbornene, a comonomer in the production of EPDM rubbers .

Organometallic Chemistry

Cyclopentadiene and its substituted congeners have played an important role in organometallic chemistry since their discovery . The cyclopentadienyl anion (Cp−), derived from cyclopentadiene, is an important ligand in cyclopentadienyl complexes in organometallic chemistry .

Catalysts in Organic Transformations

Metallocenes, derived from cyclopentadiene, are popular and indispensable catalysts in a plethora of organic transformations . They show high chemical inertness and stability, making them suitable for various catalytic processes .

Synthesis of 1,2-Disubstituted Cyclopentadienes

Cyclopentadiene is used in the synthesis of selectively 1,2-disubstituted cyclopentadienes . These compounds can be further converted to a wide variety of metallocenes .

Infrared Optoelectronic Devices

A novel linear conjugated polymer, poly(cyclopenta-1,3-diene), has been designed . The calculated band gap of the polymer is about 1.1 eV, suggesting that this kind of conjugated polymer can be used in infrared optoelectronic devices .

作用機序

Safety and Hazards

Cyclopentadiene has an irritating, terpene-like odor . It is advisable to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Cyclopentadiene is mainly used for the production of cyclopentene and its derivatives . It is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . Future research may focus on the development of new cyclopentadiene derivatives and their potential applications in various fields.

特性

| { "Design of the Synthesis Pathway": "The synthesis of the compound 'cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)' can be achieved through a multi-step reaction sequence involving the starting materials cyclopentadiene, 4-methylbenzene-1-sulfinyl chloride, and iron(II) chloride.", "Starting Materials": [ "Cyclopentadiene", "4-Methylbenzene-1-sulfinyl chloride", "Iron(II) chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with iron(II) chloride in the presence of a solvent such as tetrahydrofuran to form cyclopentadienyliron(II) chloride.", "Step 2: 4-Methylbenzene-1-sulfinyl chloride is reacted with cyclopentadienyliron(II) chloride in the presence of a base such as sodium hydride to form 1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene.", "Step 3: The product from step 2 is then reacted with cyclopentadiene in the presence of a catalyst such as palladium on carbon to form the final product, cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)." ] } | |

CAS番号 |

164297-25-0 |

製品名 |

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |

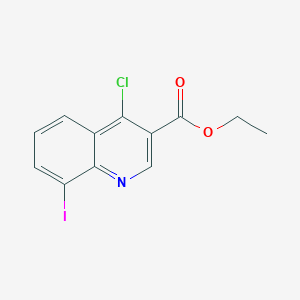

分子式 |

C17H16FeOS |

分子量 |

324.2 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |

InChI |

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |

InChIキー |

QAAXXGKGRWQHLR-FMOMHUKBSA-N |

異性体SMILES |

CC1=CC=C(C=C1)[S@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

SMILES |

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

正規SMILES |

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

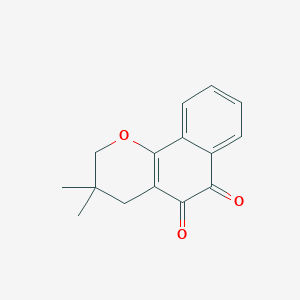

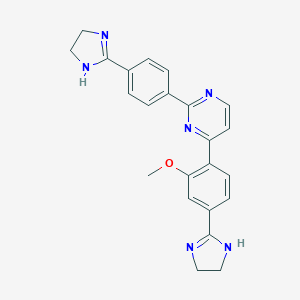

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)